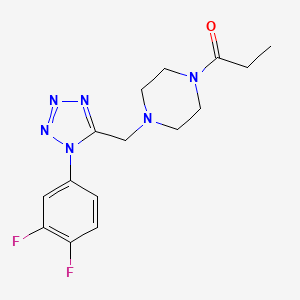

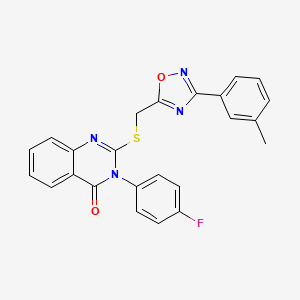

![molecular formula C29H24N2OS B2880202 4-phenyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide CAS No. 850916-55-1](/img/structure/B2880202.png)

4-phenyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole derivatives, such as the one you mentioned, are a class of compounds that have been reported to possess a wide spectrum of biological activities . They are often used in the development of new pharmaceuticals and as a building block for creating other compounds .

Synthesis Analysis

The synthesis of similar compounds often involves the benzoylation of substituted phenols under low temperature . These products then undergo Fries rearrangement using anhydrous aluminum chloride as a catalyst .Molecular Structure Analysis

The molecular structure of similar compounds often includes a benzamide group and an indole group . The exact structure would depend on the specific substituents present in the compound.Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of new bonds and the breaking of existing ones . The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely depending on the specific substituents present. For example, some compounds may have high melting points , while others may have different spectroscopic properties .Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties . Compounds similar to the one have been synthesized and tested against various RNA and DNA viruses. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus with promising IC50 values .

Anti-inflammatory Properties

The anti-inflammatory potential of indole derivatives is well-documented. These compounds have been evaluated for their efficacy in reducing inflammation in various biological systems. This includes the synthesis and evaluation of benzothiazole-containing benzene sulphonamide and carboxamide derivatives for their in vivo anti-inflammatory activities .

Anticancer Applications

Indole derivatives are known to possess anticancer activities. They can bind with high affinity to multiple receptors, which is useful in the development of new therapeutic agents. The structural complexity of indole derivatives allows them to interact with various biological targets, potentially inhibiting cancer cell growth and proliferation .

Antimicrobial Effects

The antimicrobial effects of indole derivatives are another area of interest. These compounds have been synthesized to target a broad spectrum of microbial pathogens, including bacteria and fungi. Their mechanism of action often involves disrupting microbial cell wall synthesis or interfering with essential enzymatic processes .

Antidiabetic Potential

Indole derivatives have also been explored for their antidiabetic potential. They have been involved in studies related to insulin secretion and glucose metabolism, showing promise as agents that could modulate blood sugar levels and provide therapeutic benefits for individuals with diabetes .

Neuroprotective Effects

Research has indicated that indole derivatives may have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where indole-based compounds could play a role in protecting neuronal cells from damage or death .

Ion Channel Modulation

Indole derivatives have been used to modulate ion channels, which are crucial for various physiological processes. For example, as BK channel blockers, certain indole derivatives have been shown to reduce intraocular pressure and have been used in the treatment of glaucoma .

Antimalarial Activity

Lastly, the antimalarial activity of indole derivatives is noteworthy. These compounds have been part of the search for new therapeutic agents against malaria, a disease caused by Plasmodium parasites. Indole derivatives can interfere with the life cycle of the parasite, offering a potential route for treatment .

Mechanism of Action

Target of Action

The primary targets of N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)-[1,1’-biphenyl]-4-carboxamide are the RNA-dependent RNA polymerases (RdRp) of both respiratory syncytial virus (RSV) and influenza A virus . RdRp is an essential enzyme for the replication of these viruses, making it a promising target for antiviral therapeutics .

Mode of Action

This compound specifically inhibits the RdRp of both RSV and influenza A virus . By targeting the RdRp, it prevents the replication of the viruses, thereby inhibiting their life cycle .

Biochemical Pathways

The inhibition of RdRp disrupts the viral replication process. This disruption affects the biochemical pathways involved in the replication and transcription of the viral genome . The downstream effects include a reduction in the production of viral proteins and a decrease in the release of new viral particles .

Pharmacokinetics

The compound has been found to exhibit low cytotoxicity and resistance to viral exoribonuclease . These properties suggest that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but further studies would be needed to confirm this.

Result of Action

The result of the compound’s action is a significant reduction in viral replication. This leads to a decrease in the severity of the infection caused by RSV and influenza A virus . The compound has been found to inhibit viral replication at sub-micromolar EC50 values, indicating its potent antiviral activity .

Safety and Hazards

Future Directions

The future directions for research on similar compounds could involve further exploration of their biological activities and potential applications . This could include the development of new pharmaceuticals, the investigation of their mechanisms of action, and the optimization of their synthesis methods.

properties

IUPAC Name |

4-phenyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N2OS/c32-29(24-17-15-22(16-18-24)21-9-3-1-4-10-21)30-19-20-33-28-25-13-7-8-14-26(25)31-27(28)23-11-5-2-6-12-23/h1-18,31H,19-20H2,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFZCQWPNYZJHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCSC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

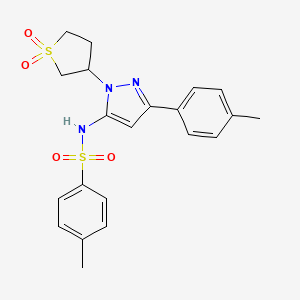

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B2880126.png)

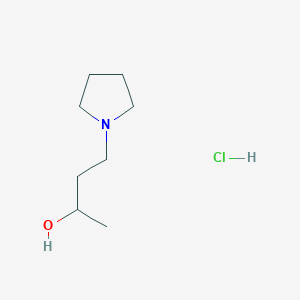

![3-(3-Methylbutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2880127.png)

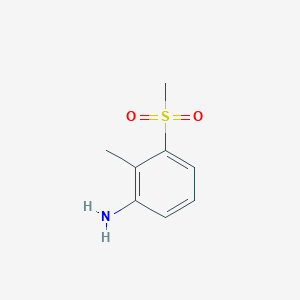

![2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2880130.png)

![N-(2-benzoyl-4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2880131.png)

![2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2880133.png)

![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2880134.png)

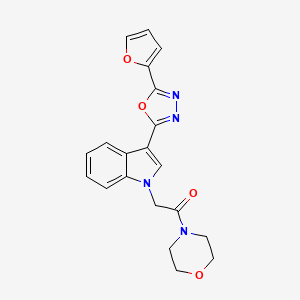

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2880138.png)

![5-[(4-Ethylphenoxy)methyl]-2-furoic acid](/img/structure/B2880139.png)